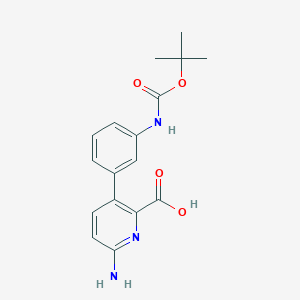
6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid (6-A3-N,N-DSP) is an important chemical compound used in many scientific applications. It is a white crystalline solid with a molecular weight of 329.4 g/mol, a melting point of 178-182 °C, and a solubility of 1.6 g/L in water. 6-A3-N,N-DSP is a derivative of picolinic acid and is widely used in biochemistry, pharmacology, and materials science.
Aplicaciones Científicas De Investigación
6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as peptides, nucleic acids, and heterocyclic compounds. It is also used as a catalyst in the synthesis of polymers and as a reactant in the synthesis of organic dyes and pigments. In addition, 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% is used as a ligand in the study of enzyme-catalyzed reactions and as a substrate in the study of metabolic pathways.
Mecanismo De Acción
The mechanism of action of 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% is not fully understood. However, it is believed that the compound binds to certain enzymes, such as aminotransferases, and inhibits their activity. It is also believed that 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% acts as an inhibitor of certain metabolic pathways, such as the tricarboxylic acid cycle.
Biochemical and Physiological Effects
6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce levels of cholesterol and triglycerides in the blood, as well as reduce blood pressure. It has also been shown to reduce levels of inflammatory markers and to increase levels of antioxidant enzymes. In addition, 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% has been shown to have a protective effect against certain forms of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% has several advantages for laboratory experiments. It is relatively inexpensive, easy to obtain, and easy to handle. It is also stable and can be stored for extended periods of time. However, it is important to note that 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% is a potent inhibitor of enzymes and metabolic pathways, and therefore must be used with caution.
Direcciones Futuras
There are several potential future directions for research involving 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95%. One potential direction is to further investigate its biochemical and physiological effects, including its potential for use as a therapeutic agent. Another potential direction is to explore its potential applications in materials science, such as its use as a catalyst or as a reactant in the synthesis of organic dyes and pigments. Finally, further research could be conducted to explore the mechanisms of action of 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% and its potential interactions with other compounds.
Métodos De Síntesis
6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% can be synthesized from picolinic acid by a process known as sulfonation. This process involves the reaction of picolinic acid with dimethyl sulfate in the presence of a base catalyst, such as sodium hydroxide. The reaction produces a sulfonated product, 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95%, which can be purified and isolated using column chromatography.
Propiedades
IUPAC Name |
6-amino-3-[3-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-17(2)22(20,21)10-5-3-4-9(8-10)11-6-7-12(15)16-13(11)14(18)19/h3-8H,1-2H3,(H2,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSXJFOERXQVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














